Welcome to the BenchChem Online Store!
molecular formula C10H9F2NO B8476474 3-(3,6-Dihydro-2H-pyran-4-YL)-2,5-difluoro-pyridine

3-(3,6-Dihydro-2H-pyran-4-YL)-2,5-difluoro-pyridine

Cat. No. B8476474
M. Wt: 197.18 g/mol
InChI Key: BGFBAGSWIYINFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952037B2

Procedure details

To a solution of 3-(3,6-dihydro-2H-pyran-4-yl)-2,5-difluoro-pyridine (3.7 g, 18.8 mmol) in MeOH (40 mL) was added Pd/C (1.0 g). The reaction solution was stirred at RT overnight under H2 atmosphere until LCMS showed that the starting material was consumed completely. The mixture was filtered and the filtrate was concentrated to give the product (2.9 g, 78%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH:5]=[C:4]([C:7]2[C:8]([F:14])=[N:9][CH:10]=[C:11]([F:13])[CH:12]=2)[CH2:3][CH2:2]1>CO.[Pd]>[F:14][C:8]1[C:7]([CH:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)=[CH:12][C:11]([F:13])=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
O1CCC(=CC1)C=1C(=NC=C(C1)F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at RT overnight under H2 atmosphere until LCMS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed completely
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=NC=C(C=C1C1CCOCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.